molecular formula C17H25N3O2 B585061 Vildagliptin-13C5,15N CAS No. 1044741-01-6

Vildagliptin-13C5,15N

Cat. No.: B585061
CAS No.: 1044741-01-6
M. Wt: 309.361
InChI Key: SYOKIDBDQMKNDQ-AXHOPKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin-13C5,15N involves multiple steps starting from L-proline. The process includes:

    Reaction with Chloroacetyl Chloride: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

    Formation of Carbonitrile: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

    Final Reaction: The carbonitrile intermediate reacts with 3-aminoadamantanol to produce Vildagliptin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of isotopically labeled reagents is crucial in this process to achieve the desired labeling.

Chemical Reactions Analysis

Types of Reactions: Vildagliptin-13C5,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Vildagliptin-13C5,15N is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound helps in tracing metabolic pathways and understanding the pharmacokinetics of Vildagliptin.

Medicine: It is used in drug development and testing, particularly for studying the metabolism and excretion of Vildagliptin in the human body.

Industry: In the pharmaceutical industry, this compound is used for quality control and ensuring the consistency of drug formulations .

Mechanism of Action

Vildagliptin-13C5,15N inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Uniqueness: Vildagliptin-13C5,15N is unique due to its isotopic labeling, which makes it particularly valuable for detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and analysis in various biological systems, providing insights that are not possible with non-labeled compounds .

Biological Activity

Vildagliptin-13C5,15N is a labeled derivative of Vildagliptin, a selective inhibitor of dipeptidyl peptidase IV (DPP-IV) used primarily for the management of type 2 diabetes mellitus (T2DM). This compound is characterized by its enhanced pharmacokinetic properties due to the incorporation of stable isotopes, which facilitate detailed metabolic studies and tracking within biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Vildagliptin exerts its pharmacological effects by selectively inhibiting DPP-IV, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the half-life of these hormones, Vildagliptin enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. This mechanism leads to improved glycemic control with minimal risk of hypoglycemia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent oral bioavailability and a favorable half-life that supports once-daily dosing. The compound demonstrates significant inhibition of DPP-IV activity (>80%) for up to 15.5 hours post-dose, which correlates with sustained increases in active GLP-1 concentrations compared to placebo treatments .

Pharmacokinetic Parameter Value
Oral BioavailabilityHigh
DPP-IV Inhibition Duration>80% for 15.5 hours
Peak Plasma Concentration (Cmax)Variable based on dosing regimen

Efficacy in Clinical Studies

Numerous studies have documented the efficacy and safety profile of Vildagliptin in various patient populations. A notable observational study involving 3,881 patients demonstrated that Vildagliptin significantly reduced HbA1c levels by an average of 0.9% when used in combination with metformin. Additionally, fasting plasma glucose (FPG) levels decreased significantly compared to other oral antidiabetic drugs (OADs), highlighting its effectiveness in managing hyperglycemia .

Case Study: Efficacy Comparison

In a comparative analysis of treatment regimens:

Treatment Group HbA1c Reduction (%) FPG Reduction (mg/L) Weight Change (kg)
Vildagliptin + Metformin-0.9 ± 0.04-291 ± 18.3-1.4 ± 0.17
Other OADs-0.6 ± 0.04-209 ± 14.0-0.8 ± 0.13

These results indicate that Vildagliptin combined with metformin offers superior glycemic control compared to other OADs.

Additional Biological Effects

Beyond its primary action on glucose metabolism, Vildagliptin has been shown to exert several secondary effects:

  • Increased Insulin Sensitivity : Enhances sensitivity of pancreatic α- and β-cells to glucose.
  • Lipid Metabolism : Reduces fasting lipolysis and liver fat while increasing particle size of low-density lipoproteins.
  • Weight Management : Associated with moderate weight loss in treated patients .

Safety Profile

The safety profile of Vildagliptin is well-established through extensive clinical trials. Adverse events are generally mild and comparable to those observed with other antidiabetic therapies. Notably, there is no significant increase in the risk for hypoglycemia or weight gain associated with its use .

Case Report: Adverse Effects

One case report highlighted acute lung injury as a rare adverse effect linked to Vildagliptin therapy, emphasizing the need for monitoring during treatment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Vildagliptin-13C5,15N to ensure isotopic purity and reproducibility?

Methodological Answer:

  • Use 15N-benzoyl isothiocyanate as a labeling precursor, as demonstrated in Scheme 3 ( ), to achieve precise nitrogen isotope incorporation.
  • Validate isotopic purity via NMR spectroscopy (e.g., direct 13C–15N coupling constants, as in Table 4 ) and high-resolution mass spectrometry (HRMS).
  • Document reaction conditions (temperature, solvent, pH) rigorously to enable replication, adhering to guidelines for reporting experimental details in preclinical studies .

Q. What analytical techniques are critical for characterizing this compound in pharmacokinetic studies?

Methodological Answer:

  • Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution analysis to quantify tracer concentrations in biological matrices.
  • Use heteronuclear coupling constants (e.g., 1H–15N couplings via blue arrows in Scheme 40 ) to confirm structural integrity post-synthesis.
  • Cross-reference data with natural abundance 15N controls to distinguish tracer signals from background noise .

Q. How should researchers design experiments to assess isotopic enrichment efficiency in this compound?

Methodological Answer:

  • Implement dual-isotope labeling protocols (13C and 15N) with internal standards for calibration.
  • Apply ANOVA or mixed-effects models to account for variability in enrichment ratios across batches .
  • Report isotopic ratios as mean ± standard deviation (SD) with at least three technical replicates, following statistical reporting standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in tracer studies?

Methodological Answer:

  • Conduct time-resolved metabolic profiling using stable isotope-resolved metabolomics (SIRM) to track tracer incorporation kinetics .
  • Compare results with Dimroth rearrangement studies (e.g., Scheme 27 ) to identify potential isotopic redistribution artifacts.
  • Use Bayesian statistical frameworks to model uncertainty in metabolic flux measurements .

Q. What experimental strategies mitigate methodological bias in 13C–15N coupling constant measurements for structural elucidation?

Methodological Answer:

  • Standardize sample preparation to minimize acidification effects, which alter δ13C and δ15N values .
  • Validate coupling constants via density functional theory (DFT) calculations and cross-correlate with crystallographic data (e.g., Scheme 22 ).
  • Include error bars in tables/graphs to reflect instrument precision (e.g., ±0.5 Hz for NMR couplings) .

Q. How do isotopic labels influence the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound?

Methodological Answer:

  • Develop compartmental models that integrate isotope-specific clearance rates and tissue distribution data.
  • Use Monte Carlo simulations to assess the impact of isotopic enrichment variability on model robustness .
  • Publish raw PK-PD datasets in repositories like Dryad to facilitate meta-analyses .

Q. Data Interpretation & Reporting

Q. What frameworks are recommended for interpreting conflicting isotopic tracer recovery rates in Vildagliptin studies?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental hypotheses .
  • Use PICO frameworks to structure data interpretation (e.g., Population: cell lines; Intervention: tracer dose; Comparison: unlabeled controls; Outcome: isotope recovery) .
  • Discuss limitations in the context of natural 15N abundance variations (e.g., soil or dietary sources in in vivo models) .

Q. How should researchers address discrepancies between in vitro and in vivo isotopic tracer data for this compound?

Methodological Answer:

  • Perform cross-validation studies using ex vivo organotypic cultures to bridge in vitro-in vivo gaps .
  • Analyze confounding variables (e.g., protein binding, enzymatic degradation) via multivariate regression .
  • Adhere to NIH reporting guidelines for preclinical research to ensure transparency .

Q. Tables for Reference

Parameter Technique Key Consideration Source
Isotopic purity validationNMR spectroscopyDirect 13C–15N coupling constantsTable 4
Tracer recovery ratesLC-MS/MS with isotopic dilutionNatural abundance correction
Metabolic flux analysisStable isotope-resolved metabolomicsTime-resolved sampling protocols

Properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-AXHOPKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678669
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044741-01-6
Record name (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
Vildagliptin-13C5,15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.